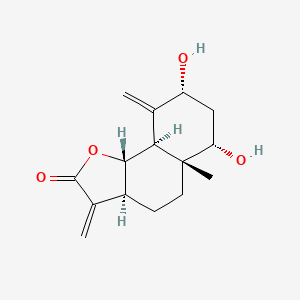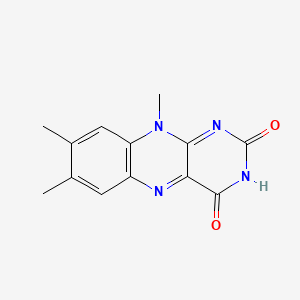
Lumiflavin
Übersicht
Beschreibung
Lumiflavin ist ein Derivat von Riboflavin (Vitamin B2) und gehört zur Klasse der organischen Verbindungen, die als Flavine bekannt sind. Diese Verbindungen zeichnen sich durch eine isoalloxazin-tricyclische Ringstruktur aus. This compound ist für seine gelbe Farbe bekannt und entsteht durch die Photolyse von Riboflavin. Es hat verschiedene Anwendungen in der wissenschaftlichen Forschung aufgrund seiner einzigartigen chemischen Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch Photolyse von Riboflavin synthetisiert werden. Der Prozess beinhaltet die Bestrahlung von Riboflavin mit ultraviolettem Licht, was zur Spaltung der Ribityl-Seitenkette und zur Bildung von this compound führt. Diese Reaktion findet typischerweise in einer wässrigen Lösung statt und erfordert eine kontrollierte Lichteinstrahlung, um die vollständige Umwandlung von Riboflavin in this compound zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Photolyseprozess, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungs-UV-Lampen und großen Reaktionsbehältern, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen wie Temperatur und pH-Wert werden sorgfältig überwacht, um Ausbeute und Reinheit zu optimieren .
Wissenschaftliche Forschungsanwendungen
Lumiflavin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Photochemie und Photophysik von Flavinen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Flavinen in enzymatischen Reaktionen zu untersuchen.
Medizin: this compound und seine Derivate werden auf ihr potenzielles Einsatzgebiet in der Photodynamischen Therapie untersucht, einer Behandlungsmethode, bei der lichtempfindliche Verbindungen verwendet werden, um Krebszellen zu zerstören.
Industrie: this compound wird aufgrund seiner Redoxeigenschaften bei der Entwicklung von Biosensoren und bioelektronischen Geräten verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, an Redoxreaktionen teilzunehmen. This compound kann Elektronen aufnehmen und abgeben, was es zu einem effektiven Kofaktor in verschiedenen enzymatischen Reaktionen macht. Die Isoalloxazinringstruktur ermöglicht es ihm, reversible Oxidation und Reduktion zu durchlaufen, wodurch Elektronentransferprozesse erleichtert werden. In der Photodynamischen Therapie erzeugt this compound reaktive Sauerstoffspezies, wenn es Licht ausgesetzt wird, was zur Zerstörung von Krebszellen führt .
Wirkmechanismus
Target of Action
Lumiflavin, also known as Lumiflavine, is a derivative of flavin . It primarily targets the riboflavin transporter SLC52A1 , which is crucial for the uptake of riboflavin . Riboflavin is metabolically converted to flavin adenine dinucleotide (FAD), an essential coenzyme involved in various metabolic processes .
Mode of Action
It is known that this compound can interfere with the uptake of riboflavin by inhibiting the riboflavin transporter . This interference leads to a decrease in intracellular riboflavin concentration, which can affect various cellular processes that rely on riboflavin and its derivatives .
Biochemical Pathways
This compound’s action affects the riboflavin metabolic pathways . Riboflavin is a precursor to FAD, a coenzyme involved in various metabolic processes, including the mitochondrial electron transport chain . This compound-induced riboflavin depletion can lead to changes in global phosphorylation of tyrosine, mRNA processing, and apoptosis pathways . It can also cause cell cycle arrest in the S phase, followed by a G2/M phase block .
Result of Action
The reduction in intracellular riboflavin concentration due to this compound’s action can lead to various cellular effects. For instance, it can cause a significant reduction in intracellular ATP concentration and an enhanced generation of reactive oxygen species . These changes can inhibit cell growth and promote cellular senescence . Furthermore, this compound can increase the sensitivity of certain cancer cells to chemotherapy .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH . For example, the reductive electrochemical behavior of this compound can vary depending on the pH of the environment . Understanding these influences can help optimize the use of this compound in various applications.
Biochemische Analyse
Biochemical Properties
Lumiflavin plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with various enzymes and proteins, including flavoproteins, which are essential for oxidative metabolism. This compound can act as a cofactor in redox reactions, facilitating the transfer of electrons. It has been shown to bind to proteins and influence their conformation, thereby affecting their activity . Additionally, this compound can inhibit riboflavin uptake, leading to riboflavin depletion in cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to reduce the resistance of cancer stem-like cells to chemotherapy by inducing differentiation . In human epithelial cells, this compound-induced riboflavin depletion leads to a reduction in intracellular ATP concentration and an increase in reactive oxygen species (ROS) generation . This results in inhibited cell growth and altered cell signaling pathways. This compound also affects gene expression and cellular metabolism by disrupting normal gastrointestinal development and cell signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can act as a proton acceptor in its semiquinone state, with the N5 nitrogen atom being the predominant proton acceptor . It can also inhibit riboflavin uptake by binding to riboflavin transporters . These interactions lead to changes in enzyme activity, gene expression, and cellular metabolism. This compound’s ability to modulate redox reactions and proton transfer is crucial for its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to reduce the development of drug resistance in cancer cells and enhance the chemotherapy effect of cisplatin over time . Its stability and degradation in laboratory conditions can influence its long-term effects on cellular function. This compound’s impact on cell signaling and metabolism can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo experiments have shown that this compound dose-dependently enhances the chemotherapy effect of cisplatin on tumor-bearing mice . Higher doses of this compound can lead to increased apoptosis and decreased mitochondrial membrane potential in cancer cells. Excessive doses may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative metabolism. It interacts with enzymes such as flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for redox reactions . This compound’s role in these pathways can influence metabolic flux and metabolite levels. Its ability to modulate enzyme activity and redox reactions is crucial for maintaining cellular energy balance and metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through carrier-mediated mechanisms. It can inhibit riboflavin transport by binding to riboflavin transporters, thereby affecting its localization and accumulation . This compound’s distribution within cells can influence its biochemical effects and interactions with other biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular processes .
Subcellular Localization
This compound’s subcellular localization is primarily influenced by its interactions with riboflavin transporters and other binding proteins. It is predominantly localized in the plasma membrane, where it mediates the uptake of riboflavin and other related compounds . This compound’s localization can affect its activity and function, particularly in redox reactions and enzyme interactions. Its targeting signals and post-translational modifications play a crucial role in directing it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lumiflavin can be synthesized through the photolysis of riboflavin. The process involves exposing riboflavin to ultraviolet light, which leads to the cleavage of the ribityl side chain and the formation of this compound. This reaction typically occurs in an aqueous solution and requires controlled light exposure to ensure the complete conversion of riboflavin to this compound .
Industrial Production Methods
Industrial production of this compound follows a similar photolysis process but on a larger scale. The process involves using high-intensity UV lamps and large reaction vessels to ensure efficient production. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Lumiflavin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein verschiedener Reagenzien und Bedingungen beeinflusst.
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden. Die Reaktion findet typischerweise in einem sauren Medium statt.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden. Diese Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt.
Substitution: Substitutionsreaktionen mit this compound treten häufig an den Stickstoffatomen im Isoalloxazinring auf. .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound zur Bildung von Lumichrom führen, während die Reduktion Dihydrothis compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Riboflavin: Die Stammverbindung von Lumiflavin, Riboflavin, ist ein lebenswichtiger Nährstoff, der an verschiedenen Stoffwechselprozessen beteiligt ist. Im Gegensatz zu this compound wird Riboflavin nicht typischerweise in der Photodynamischen Therapie eingesetzt.
Flavinmononukleotid (FMN): FMN ist ein weiteres Derivat von Riboflavin und dient als Kofaktor in verschiedenen enzymatischen Reaktionen. Es hat ähnliche Redoxeigenschaften wie this compound, kommt aber häufiger in biologischen Systemen vor.
Flavinadenindinukleotid (FAD): FAD ist ein Coenzym, das von Riboflavin abgeleitet ist und an mehreren wichtigen biochemischen Reaktionen beteiligt ist. .
Einzigartigkeit von this compound
This compound ist aufgrund seiner photochemischen Eigenschaften und seiner Fähigkeit, bei Lichteinstrahlung reaktive Sauerstoffspezies zu erzeugen, einzigartig. Dies macht es besonders nützlich in der Photodynamischen Therapie und anderen Anwendungen, bei denen lichtinduzierte Reaktionen erforderlich sind. Darüber hinaus ermöglicht seine einfachere Struktur im Vergleich zu FMN und FAD eine leichtere Manipulation in synthetischen und industriellen Prozessen .
Eigenschaften
IUPAC Name |
7,8,10-trimethylbenzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDQZGKJTJRBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148745 | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-56-8 | |
| Record name | Lumiflavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumiflavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumiflavin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumiflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMIFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M2669414M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



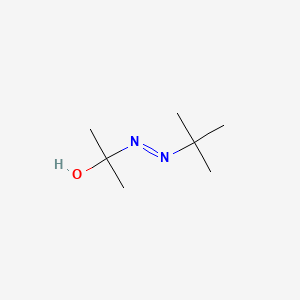



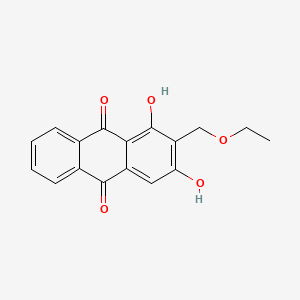
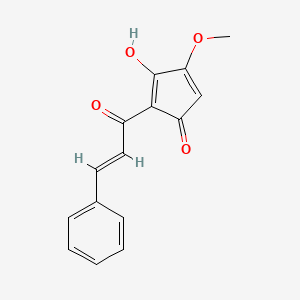
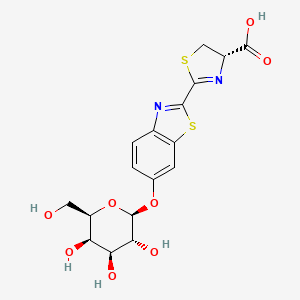
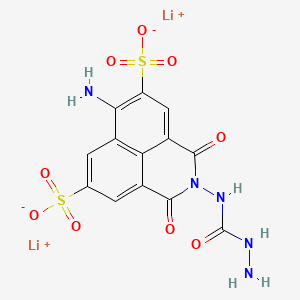
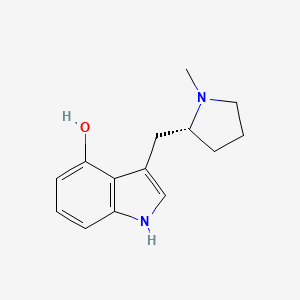

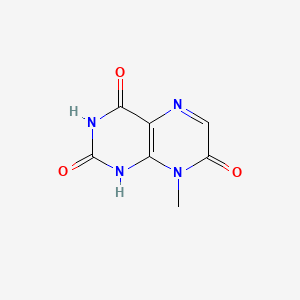
![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
